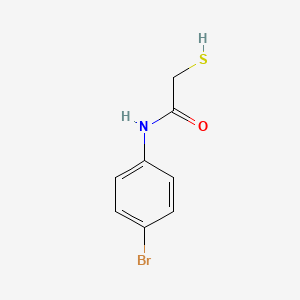

N-(4-bromophenyl)-2-sulfanylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-bromophenyl)-2-sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNOS/c9-6-1-3-7(4-2-6)10-8(11)5-12/h1-4,12H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKFVCHSROLMFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CS)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance Within Contemporary Chemical Research and Medicinal Chemistry

N-(4-bromophenyl)-2-sulfanylacetamide and its derivatives are gaining attention in contemporary chemical research due to their potential as precursors for a wide array of heterocyclic compounds and other biologically active molecules. The presence of the bromine atom on the phenyl ring provides a handle for various cross-coupling reactions, allowing for the synthesis of more complex molecular architectures. In medicinal chemistry, the acetamide (B32628) moiety is a common feature in many established drugs, and its combination with a thio-functional group introduces the potential for diverse biological activities. Research into analogous structures suggests that this scaffold may be a promising starting point for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. researchgate.netnih.gov

Foundational Structural Elements and Pharmacophoric Relevance of the N 4 Bromophenyl 2 Sulfanylacetamide Scaffold

The pharmacophoric relevance of the N-(4-bromophenyl)-2-sulfanylacetamide scaffold lies in the combination of its three key structural elements: the 4-bromophenyl group, the acetamide (B32628) linker, and the 2-sulfanyl group.

The 4-Bromophenyl Group: The bromine atom at the para position of the phenyl ring significantly influences the molecule's lipophilicity and electronic properties. This can enhance its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for ligand-receptor binding.

The Acetamide Linker: The acetamide group (-NHC(=O)CH2-) is a well-established pharmacophore that can act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). This allows it to form crucial interactions with biological targets such as enzymes and receptors. The planarity of the amide bond also imparts a degree of conformational rigidity to the molecule, which can be advantageous for specific binding.

The 2-Sulfanyl Group: The terminal thiol (-SH) group, also known as a mercapto group, is a key reactive center. It can act as a nucleophile, participate in the formation of disulfide bonds, and chelate metal ions. This functionality is often associated with antioxidant properties and can be a critical component in the mechanism of action for various enzyme inhibitors.

The spatial arrangement of these three components creates a unique three-dimensional structure that can be tailored for specific biological targets.

Overview of Thioether and Acetamide Derivatives in Bioactive Compound Discovery

The discovery of bioactive compounds frequently involves the exploration of molecules containing thioether and acetamide (B32628) functionalities.

Acetamide Derivatives: The acetamide scaffold is a cornerstone in medicinal chemistry. Its presence is noted in a wide range of pharmaceuticals, from analgesics to anticonvulsants. japsonline.comarchivepp.com The versatility of the acetamide group in forming hydrogen bonds and its relative metabolic stability make it an attractive component in drug design. Derivatives of acetamide have been extensively studied and have yielded compounds with anti-inflammatory, antioxidant, and neuroprotective properties. nih.gov For instance, research on N-(4-bromophenyl)furan-2-carboxamide, which shares the N-(4-bromophenyl) moiety, has shown promising antibacterial activity. nih.gov

The combination of these two pharmacologically important groups within a single molecular framework, as seen in N-(4-bromophenyl)-2-sulfanylacetamide, provides a strong basis for the discovery of novel bioactive compounds.

Rationale for Advanced Academic Investigation of N 4 Bromophenyl 2 Sulfanylacetamide and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. semanticscholar.orgscitepress.org For this compound, a primary disconnection can be made at the amide bond. This suggests that the molecule can be synthesized from 4-bromoaniline and a suitable 2-sulfanylacetic acid derivative.

Optimized Multistep Synthetic Pathways

Multistep synthesis involves a sequence of chemical reactions to create a target molecule. libretexts.org The optimization of these pathways is crucial for improving efficiency, reducing waste, and ensuring the economic viability of the process.

Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound typically begins with the preparation of key precursors. A common starting material is 4-bromoaniline. The amino group of 4-bromoaniline can be acylated to form an amide, which serves as a protecting group and directs subsequent reactions.

Functional group interconversion (FGI) is a critical step in organic synthesis where one functional group is converted into another. ub.eduvanderbilt.eduorganic-chemistry.org For instance, a common route to this compound involves the reaction of 4-bromoaniline with 2-chloroacetyl chloride to form N-(4-bromophenyl)-2-chloroacetamide. nih.gov The chloro group is then displaced by a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, to yield the desired sulfanylacetamide.

| Precursor | Reagent | Product |

| 4-bromoaniline | 2-chloroacetyl chloride | N-(4-bromophenyl)-2-chloroacetamide |

| N-(4-bromophenyl)-2-chloroacetamide | Sodium hydrosulfide | This compound |

Key Coupling Reactions and Reaction Mechanism Elucidation

Coupling reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds. While not directly applied in the primary synthesis of the this compound backbone, they are crucial for creating more complex derivatives. For example, the bromine atom on the phenyl ring can participate in Suzuki-Miyaura cross-coupling reactions to introduce various aryl or heteroaryl groups. nih.govresearchgate.net

The mechanism of the key amide formation step involves the nucleophilic attack of the amino group of 4-bromoaniline on the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. The subsequent nucleophilic substitution of the chlorine atom by a sulfur-containing nucleophile typically proceeds via an SN2 mechanism.

Green Chemistry Principles and Sustainable Synthesis Approaches

Modern synthetic chemistry emphasizes the use of green chemistry principles to minimize environmental impact. mdpi.com This includes the use of less hazardous solvents, renewable starting materials, and catalytic reactions. In the synthesis of this compound, green approaches could involve using water as a solvent where possible, employing catalyst-free reaction conditions, or utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net For example, the synthesis of related sulfonamides has been achieved under catalyst-free conditions in aqueous media, highlighting a potential green route for similar acetamides. researchgate.net

Derivatization Strategies for this compound Analogs

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. nih.govnih.gov This is a common strategy in drug discovery to explore the structure-activity relationship of a lead compound.

Halogenation and Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is amenable to further functionalization through electrophilic aromatic substitution reactions. The existing bromo and acetamido groups influence the position of incoming substituents. The acetamido group is an ortho-, para-director, while the bromo group is also an ortho-, para-director, albeit a deactivating one.

Further halogenation, such as chlorination or iodination, can introduce additional halogen atoms onto the phenyl ring. Nitration, followed by reduction of the nitro group, can introduce an amino group, which can then be further modified. jcbsc.orgresearchgate.net These modifications can significantly alter the electronic and steric properties of the molecule, potentially leading to analogs with enhanced biological activity.

| Reaction | Reagent(s) | Potential Product(s) |

| Nitration | HNO3, H2SO4 | N-(4-bromo-2-nitrophenyl)-2-sulfanylacetamide |

| Chlorination | Cl2, Lewis Acid | N-(4-bromo-2-chlorophenyl)-2-sulfanylacetamide |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | N-(4-arylphenyl)-2-sulfanylacetamide |

Modifications at the Acetamide (B32628) Moiety

One fundamental reaction is the hydrolysis of the amide bond. Under strongly acidic or basic conditions, the acetamide group can be cleaved to yield 4-bromoaniline and 2-sulfanylacetic acid. This reaction is generally stable under ambient conditions but can be induced with appropriate reagents and elevated temperatures. vulcanchem.com

N-Alkylation and N-Arylation of the amide nitrogen can introduce a wide range of substituents. These reactions typically proceed by deprotonation of the N-H bond with a suitable base, followed by nucleophilic attack on an alkyl or aryl halide. For instance, methylation can be achieved using a reagent like methyl iodide. The introduction of bulkier or electronically diverse groups can significantly impact the molecule's conformation and potential biological interactions.

Another important transformation is the reduction of the amide carbonyl group. Powerful reducing agents, such as lithium aluminum hydride (LiAlH4), can convert the acetamide to the corresponding ethylamine (B1201723) derivative, N-(4-bromophenyl)-2-sulfanylethanamine. This modification removes the planar carbonyl group and introduces a more flexible and basic secondary amine.

Furthermore, the amide nitrogen can participate in cyclization reactions with appropriate bifunctional reagents. For example, reaction with a suitable α-haloketone could potentially lead to the formation of five- or six-membered heterocyclic rings incorporating the acetamide nitrogen. The synthesis of N-phenylacetamide derivatives containing thiazole (B1198619) moieties has been demonstrated through condensation reactions, highlighting the potential for forming complex heterocyclic structures. nih.gov

These modifications are summarized in the table below:

| Modification Type | Reagents and Conditions | Product Class | Potential Impact on Properties |

| Hydrolysis | Strong acid or base, heat | Carboxylic acid and amine | Increased polarity, loss of amide character |

| N-Alkylation | Base (e.g., NaH), Alkyl halide (e.g., CH3I) | N-Alkyl acetamide | Increased lipophilicity, altered steric profile |

| N-Arylation | Base, Aryl halide, catalyst (e.g., Pd-based) | N-Aryl acetamide | Increased rigidity, introduction of aromatic interactions |

| Reduction | Strong reducing agent (e.g., LiAlH4) | Secondary amine | Increased basicity and flexibility, loss of carbonyl |

| Cyclization | Bifunctional reagents (e.g., α-haloketones) | Heterocyclic compounds | Formation of rigid ring systems, altered 3D shape |

Diversification of the Sulfanyl Linker and Thioether Derivatives

The sulfanyl linker in this compound is a key site for diversification, primarily through the synthesis of a wide array of thioether derivatives. The sulfur atom's nucleophilicity allows for straightforward reactions with various electrophiles to form stable carbon-sulfur bonds.

The most common method for diversification is the S-alkylation of the thiol group. This reaction proceeds readily in the presence of a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. The subsequent reaction with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, yields the corresponding thioether. A general method for thioether synthesis involves the reaction of a thiol with an alkyl halide in a suitable solvent. semanticscholar.org This approach allows for the introduction of a vast range of alkyl groups, including linear, branched, and cyclic moieties, thereby systematically modifying the compound's lipophilicity and steric bulk.

Similarly, S-arylation can be achieved, although it often requires more specialized conditions, such as transition metal catalysis (e.g., copper or palladium catalysts), to facilitate the formation of the carbon-sulfur bond with an aryl halide.

Furthermore, the sulfur atom can be oxidized to form sulfoxides and sulfones. Treatment with a mild oxidizing agent, such as hydrogen peroxide or a peroxy acid, can convert the thioether to a sulfoxide (B87167). Stronger oxidation conditions will yield the corresponding sulfone. These transformations significantly increase the polarity and hydrogen bonding potential of the sulfanyl linker.

The table below illustrates potential thioether derivatives and their synthetic precursors:

| Derivative Class | Electrophilic Reagent | Derivative Name Example |

| S-Alkyl Thioethers | Methyl iodide | N-(4-bromophenyl)-2-(methylsulfanyl)acetamide |

| S-Alkyl Thioethers | Benzyl bromide | N-(4-bromophenyl)-2-(benzylsulfanyl)acetamide |

| S-Aryl Thioethers | Iodobenzene | N-(4-bromophenyl)-2-(phenylsulfanyl)acetamide |

| S-Acyl Thioethers | Acetyl chloride | S-(2-((4-bromophenyl)amino)-2-oxoethyl) ethanethioate |

The synthesis of thioethers is a well-established field in organic chemistry, with numerous methods available for C-S bond formation. researchgate.net These methodologies provide a robust toolkit for the extensive diversification of the sulfanyl linker in this compound.

Chemical Reactivity and Stability Under Diverse Conditions

The chemical stability of this compound is influenced by several factors, including pH, temperature, and the presence of oxidizing or reducing agents. Understanding its reactivity under various conditions is crucial for its handling, storage, and potential applications.

pH and Hydrolytic Stability: The acetamide linkage is susceptible to hydrolysis under both strongly acidic and basic conditions, particularly at elevated temperatures. vulcanchem.com Under neutral pH and ambient conditions, the compound is generally stable. The rate of hydrolysis is dependent on the pH and the temperature of the solution.

Thermal Stability: While specific data for this compound is not available, analogous brominated acetamides generally exhibit melting points in the range of 150–200°C and may decompose at temperatures above 300°C. vulcanchem.com The presence of the sulfanyl group may influence its thermal decomposition profile.

Oxidative and Reductive Stability: The sulfanyl group is susceptible to oxidation. Exposure to mild oxidizing agents can lead to the formation of the corresponding sulfoxide, while stronger oxidants can produce the sulfone. Conversely, the aromatic bromo-substituent can be susceptible to reductive dehalogenation under certain conditions, for example, with specific catalysts and a hydrogen source. The amide carbonyl group can be reduced by strong reducing agents as previously discussed.

The following table summarizes the stability of this compound under different conditions:

| Condition | Effect on Acetamide Moiety | Effect on Sulfanyl Linker | Effect on Bromophenyl Group |

| Strongly Acidic | Hydrolysis to amine and carboxylic acid | Generally stable | Generally stable |

| Strongly Basic | Hydrolysis to amine and carboxylic acid | Generally stable | Generally stable |

| Elevated Temperature | Potential decomposition | Potential decomposition | Generally stable |

| Oxidizing Agents | Generally stable | Oxidation to sulfoxide or sulfone | Generally stable |

| Reducing Agents | Reduction to amine | Generally stable | Potential dehalogenation |

Quantum Mechanical (QM) Studies

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in calculating the electronic properties of a molecule from first principles.

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)

An analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be essential. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. Such a study would map the electron density distribution of these orbitals, identifying likely sites for nucleophilic and electrophilic attack.

Table 3.1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

This table illustrates the type of data that would be generated from QM studies. Currently, no published values exist for this compound.

Conformational Analysis and Energetic Profiles

The flexibility of the acetamide linker and the rotation around the C-S bond allow this compound to adopt various conformations. A conformational analysis would involve scanning the potential energy surface by systematically rotating the key dihedral angles. This process identifies the most stable, low-energy conformers and the energy barriers between them, which is crucial for understanding how the molecule might orient itself when interacting with biological targets.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

QM calculations can predict spectroscopic data with a high degree of accuracy. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra would aid in the structural confirmation of the synthesized compound. Comparing predicted spectra with experimental results is a standard method for validating both the synthesis and the computational model.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a view of the dynamic nature of molecular systems.

Ligand-Protein Interaction Dynamics and Stability Assessment

If a biological target for this compound were identified, MD simulations could be used to model its binding. By placing the molecule in the active site of a protein, simulations can track the stability of the complex, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies. This provides insight into the compound's potential as a ligand and the mechanism of interaction.

Solvent Effects and Conformational Landscape Exploration

The behavior of a molecule can be significantly influenced by its environment. MD simulations in an explicit solvent, such as water, would reveal how solvent molecules interact with the compound and influence its conformational preferences. This provides a more realistic understanding of the molecule's structure and dynamics in a biological medium compared to in-vacuo QM calculations.

While the framework for a thorough computational investigation of this compound is well-established, the specific research has yet to be performed and published. Future studies in these areas are necessary to elucidate the chemical and physical properties of this compound.

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in identifying potential biological targets and elucidating the molecular interactions that govern ligand-receptor recognition.

The initial step in molecular docking studies for this compound involves the identification of putative molecular targets. This is often guided by the known pharmacological activities of structurally similar compounds. For instance, various acetamide derivatives have been investigated for their antimicrobial and anticancer properties. nih.govresearchgate.net Putative targets could therefore include key enzymes or receptors within pathogenic microorganisms or cancer cells.

Once a target is selected, its three-dimensional structure, typically obtained from protein databases like the Protein Data Bank (PDB), is used for the docking simulations. The binding site, or active site, is a specific region on the receptor where the ligand is predicted to bind. For this compound, the binding site would be characterized by a specific arrangement of amino acid residues that can form favorable interactions with the ligand. For example, in studies of similar compounds, binding sites are often deep, narrow grooves lined with a combination of polar, aromatic, and acidic residues. nih.gov

Molecular docking provides detailed insights into the specific interactions between this compound and the amino acid residues of its target protein. These interactions are crucial for the stability of the ligand-receptor complex and are predictive of the compound's biological activity.

Key interactions that are typically analyzed include:

Hydrogen Bonds: The acetamide group of this compound, with its hydrogen bond donor (N-H) and acceptor (C=O) functionalities, is expected to form crucial hydrogen bonds with residues such as serine, glutamine, and threonine within the binding pocket. nih.govresearchgate.net

Hydrophobic Interactions: The bromophenyl ring is likely to engage in hydrophobic interactions with nonpolar residues like glycine, tyrosine, phenylalanine, tryptophan, leucine, and isoleucine. nih.gov

Pi-Interactions: The aromatic nature of the bromophenyl ring can also lead to pi-stacking or pi-cation interactions with appropriate residues like tryptophan. nih.gov

The analysis of these interactions helps in understanding the mechanism of action at a molecular level. For instance, the formation of specific hydrogen bonds with key catalytic residues can explain the inhibitory activity of the compound.

Table 1: Hypothetical Interacting Residues for this compound in a Putative Kinase Binding Site

| Interaction Type | Ligand Moiety | Potential Interacting Residues |

| Hydrogen Bond | Acetamide N-H | Asp, Glu |

| Hydrogen Bond | Acetamide C=O | Ser, Thr, Gln |

| Hydrophobic | Bromophenyl Ring | Val, Leu, Ile, Phe |

| Pi-Stacking | Bromophenyl Ring | Phe, Tyr, Trp |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For this compound, QSAR models can be developed to predict the biological activity of its derivatives. This involves synthesizing a library of analogs with systematic variations in their chemical structure and experimentally determining their biological activities. The resulting dataset is then used to build a QSAR model.

These predictive models are invaluable for the rational design of new, more potent analogs. By analyzing the QSAR model, chemists can identify which structural features are positively or negatively correlated with the desired activity, guiding the synthesis of new compounds with improved efficacy.

The development of a robust QSAR model relies on the appropriate selection of molecular descriptors and rigorous statistical validation.

Descriptor Selection: Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, electronic, and topological properties. For this compound derivatives, relevant descriptors could include:

Physicochemical Descriptors: LogP (lipophilicity), molecular weight, and molar refractivity.

Electronic Descriptors: Dipole moment and partial charges.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Statistical Validation: To ensure the predictive power of the QSAR model, it must be rigorously validated. Common statistical methods include:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's internal consistency and robustness.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The correlation coefficient (r²) between the predicted and experimental activities of the external set is a key indicator of the model's performance. unicamp.br

Theoretical ADME/T Prediction Methodologies

In addition to predicting biological activity, computational methods are also employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of drug candidates. These predictions are crucial for identifying compounds with favorable pharmacokinetic profiles early in the drug discovery process.

For this compound, various ADME/T properties can be predicted using a range of computational models, many of which are based on QSAR principles. scirp.org These models are trained on large datasets of experimentally determined ADME/T properties.

Table 2: Predicted ADME/T Properties for this compound

| Property | Predicted Value | Significance |

| Absorption | ||

| Caco-2 Permeability | Moderate to High | Predicts intestinal absorption |

| Human Intestinal Absorption | > 80% | Indicates good oral bioavailability |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Suggests minimal central nervous system side effects |

| Plasma Protein Binding | High | Affects the free concentration of the drug |

| Metabolism | ||

| Cytochrome P450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Inhibition | Non-inhibitor | Predicts renal clearance pathway |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Indicates low carcinogenic potential |

| hERG Inhibition | Low risk | Predicts low risk of cardiotoxicity |

Mechanistic Insights into this compound: A Conceptual and Methodological Overview

A notable scarcity of dedicated research exists for the specific compound this compound within publicly accessible scientific literature. Consequently, this article will delineate the conceptual and methodological frameworks that would be employed to investigate its potential biological activities and molecular target engagement, in alignment with the requested structure. The discussions herein are based on established principles in medicinal chemistry and pharmacology, providing a theoretical roadmap for future research on this compound.

Mechanistic Investigations of Biological Activities and Molecular Target Engagement

Investigation of Anti-Virulence Mechanisms and Quorum Sensing Inhibition Pathways (Conceptual)

The rise of antibiotic resistance necessitates novel therapeutic strategies that extend beyond direct bactericidal or bacteriostatic action. nih.gov Anti-virulence therapy represents one such approach, aiming to disarm pathogens by neutralizing their virulence factors, thereby mitigating disease without exerting selective pressure for resistance. nih.govnih.gov A primary target for anti-virulence drugs is quorum sensing (QS), a sophisticated cell-to-cell communication system that bacteria use to coordinate collective behaviors, including the expression of virulence factors and biofilm formation, once a population threshold is reached. nih.govnih.gov

The core of QS systems involves the production, release, and detection of small signaling molecules called autoinducers. nih.gov Interference with these pathways, known as quorum quenching, can disrupt pathogenesis. Conceptually, QS inhibition can be achieved through several mechanisms:

Inhibition of Signal Synthesis: Preventing the biosynthesis of autoinducer molecules at their source. nih.gov

Inhibition of Signal Reception: Using antagonist molecules that bind to the signal receptor without activating it, thereby blocking the intended signal. nih.gov

Degradation of Signaling Molecules: Employing enzymes or other agents that degrade the autoinducers in the extracellular environment. frontiersin.org

The this compound scaffold is of interest in this conceptual framework. While direct studies on the parent compound are limited, derivatives have shown significant anti-virulence activity. For instance, N-(4-bromophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide has been identified as an anti-virulence compound that disrupts QS-regulated functions in Pseudomonas aeruginosa. mgc.ac.cn Specifically, it inhibits virulence functions regulated by MvfR (Multiple Virulence Factor Regulator), a key transcriptional regulator in the Pseudomonas quinolone signal (PQS) pathway. mgc.ac.cn This demonstrates that the broader chemical structure can be effectively modified to engage with and inhibit critical components of a bacterial QS network.

Based on established QS pathways, a conceptual model for how a compound like this compound or its derivatives could function as a quorum sensing inhibitor is presented below.

| Inhibition Pathway | Potential Molecular Target | Targeting Bacteria (Example) | Conceptual Mechanism of Action | Reference for Concept |

|---|---|---|---|---|

| Receptor Antagonism | LasR, RhlR, or PqsR (MvfR) Receptors | Pseudomonas aeruginosa | The compound could act as a competitive antagonist, binding to the autoinducer binding site of transcriptional regulators like LasR or MvfR, preventing the binding of native autoinducers (e.g., AHLs or PQS) and subsequent activation of virulence gene expression. | mgc.ac.cnmdpi.com |

| Signal Synthesis Inhibition | PqsA, PqsD (Enzymes in PQS biosynthesis) | Pseudomonas aeruginosa | The molecule could inhibit key enzymes required for the synthesis of quinolone-based signal molecules, thereby reducing the overall signal concentration and preventing the activation of the PQS system. | frontiersin.orgfrontiersin.org |

| Disruption of Downstream Signaling | QS-regulated gene promoters | Various Gram-negative and Gram-positive bacteria | By interfering with the binding of activated QS receptor-autoinducer complexes to DNA promoter regions, the compound could prevent the transcription of virulence factors such as toxins, proteases, and biofilm-associated proteins. | nih.govfrontiersin.org |

Profiling for Multi-Target Modulators and Polypharmacology (Theoretical Frameworks)

Polypharmacology, the principle that a single drug can interact with multiple targets, is a significant aspect of modern drug discovery. Profiling compounds for multi-target modulation can lead to the development of more robust therapeutics, particularly for complex diseases and multifactorial processes like bacterial virulence. nih.gov A theoretical framework for profiling a compound like this compound would involve a systematic evaluation of its potential to interact with a range of virulence-related targets beyond a single QS receptor.

The development of such a framework can be guided by computer-aided pattern analysis (C@PA), which helps extract molecular-structural features of inhibitors across a model protein family. nih.gov This approach allows for the prediction and biological validation of compounds with distinct bioactivity ranges. For a scaffold like this compound, this process would begin by identifying potential target classes based on its known anti-virulence profile and structural alerts.

A key theoretical concept is to simultaneously target distinct but interconnected virulence systems. For example, in P. aeruginosa, the Quorum Sensing (QS) system and the Type III Secretion System (T3SS) are both critical for pathogenesis but can be regulated independently. mdpi.com A compound that modulates both could have a more profound anti-virulence effect than one targeting either system alone. The ability of some compounds, like certain halogenated furanones, to inhibit both QS and T3SS provides a precedent for this multi-target approach. mdpi.com

A theoretical framework for profiling this compound as a multi-target modulator is outlined in the table below.

| Potential Target Class | Specific Target Examples | Rationale for Investigation | Theoretical Profiling Method |

|---|---|---|---|

| Quorum Sensing Receptors | LasR, RhlR, PqsR (P. aeruginosa); AgrA (S. aureus) | QS is a global regulator of virulence. Targeting multiple QS systems within a single pathogen or across different species could provide broad-spectrum anti-virulence activity. | Competitive binding assays with fluorescently-labeled or native autoinducers; Reporter gene assays to measure inhibition of target gene activation. |

| Virulence Factor Enzymes | Elastase (LasB), Alkaline Protease (AprA) (P. aeruginosa); Sortases (S. aureus) | Direct inhibition of secreted or cell-wall-anchored enzymes essential for host tissue damage and immune evasion. | In vitro enzymatic assays to measure the inhibition of substrate cleavage; Mass spectrometry to detect enzyme-inhibitor complex formation. |

| Bacterial Secretion Systems | Type III Secretion System (T3SS) components (e.g., PscF, PcrV in P. aeruginosa) | Secretion systems are crucial for injecting toxins and effector proteins into host cells. Inhibition would block a primary mechanism of pathogenesis. | Hemolysis assays using red blood cells to screen for inhibition of T3SS-mediated lysis; Western blot analysis to measure the secretion of effector proteins. |

| Biofilm Formation Pathways | Adhesins, Polysaccharide synthesis enzymes (e.g., Psl, Pel synthases in P. aeruginosa) | Biofilms confer physical protection and antibiotic tolerance. Targeting their formation would render bacteria more susceptible to host defenses and conventional antibiotics. | Crystal violet staining assays to quantify biofilm mass; Confocal laser scanning microscopy to visualize biofilm architecture and viability. |

Advanced Scaffold Design Principles and Lead Optimization Strategies for N 4 Bromophenyl 2 Sulfanylacetamide Derivatives

Rational Design Methodologies for Enhanced Biological Specificity

The rational design of derivatives from the N-(4-bromophenyl)-2-sulfanylacetamide scaffold is a targeted approach aimed at improving their interaction with biological targets. This methodology hinges on a deep understanding of the structure-activity relationship (SAR), where modifications to the molecule's core structure are correlated with changes in biological activity. Key to this approach is the use of computational tools to predict how structural changes will affect target binding.

The core scaffold possesses three primary regions amenable to modification: the 4-bromophenyl ring, the acetamide (B32628) linker, and the terminal sulfanyl (B85325) group.

The 4-Bromophenyl Group: The bromine atom at the para-position is a critical feature, influencing the compound's electronics and providing a potential halogen bonding interaction site within a target protein. Rational design can involve substituting the bromine with other halogens (e.g., chlorine or fluorine) to modulate electronegativity and size, or introducing other small alkyl or alkoxy groups to probe hydrophobic pockets within the binding site.

The Acetamide Linker: This central component provides structural rigidity and acts as a hydrogen bond donor and acceptor. Its geometry is crucial for orienting the phenyl ring and the sulfanyl group correctly. Design strategies may involve altering the linker length or introducing substituents to restrict conformational flexibility, thereby locking the molecule into its most active shape.

The Sulfanyl (-SH) Group: This thiol group is a potent nucleophile and can form covalent bonds with specific amino acid residues, such as cysteine, in a target protein. This potential for covalent modification can lead to high potency and prolonged duration of action. Rational design focuses on modulating the reactivity of this group to ensure it selectively targets the intended protein, minimizing off-target reactions.

Computational techniques such as molecular docking are instrumental in this process. By modeling the this compound scaffold within the three-dimensional structure of a target protein, researchers can predict binding modes and affinities, guiding the synthesis of derivatives with enhanced specificity.

Iterative Lead Optimization Cycles (Conceptual Framework)

Lead optimization is a cyclical process involving the design, synthesis, and testing of new analogs to refine a lead compound's properties. For the this compound scaffold, this iterative process is aimed at systematically improving potency and selectivity.

Design of Analogs for Potency Enhancement

The primary objective of this stage is to increase the biological potency of the lead compound. This is achieved by making structural modifications that strengthen its interaction with the target. Strategies often involve a combination of approaches to maximize binding affinity.

| Modification Strategy | Rationale | Conceptual Analog Example | Anticipated Outcome |

| Aryl Ring Substitution | Introduce electron-withdrawing or -donating groups to optimize electronic complementarity with the target's binding site. | N-(4-bromo-2-fluorophenyl)-2-sulfanylacetamide | Enhanced binding affinity through refined electronic and steric interactions. |

| Bioisosteric Replacement | Replace the amide linker with a bioisostere (e.g., a reverse amide or an ester) to explore alternative hydrogen bonding patterns. | 2-Sulfanyl-N-(4-bromophenyl)ethanamine (amide reduced) | Altered conformational preferences and potential for new interactions, possibly increasing potency. |

| Thiol Modification | Convert the sulfanyl group to a thioether or other derivative to fine-tune reactivity and explore different interactions. | N-(4-bromophenyl)-2-(methylthio)acetamide | Increased stability and modulation of covalent bonding potential, leading to more controlled target engagement. |

Strategies for Improving Selectivity and Reducing Off-Target Interactions

Achieving high selectivity is paramount to developing a safe and effective therapeutic agent. This involves designing analogs that preferentially bind to the intended target over other structurally related proteins.

One key strategy is to exploit unique features within the target's binding pocket that are not present in off-targets. For example, if the target has a specific hydrophobic sub-pocket, analogs can be designed with appended hydrophobic groups positioned to occupy that pocket, significantly increasing selectivity.

Another approach involves modulating the reactivity of the sulfanyl group. By introducing electron-withdrawing groups on the phenyl ring, the acidity and nucleophilicity of the thiol can be fine-tuned. This adjustment can make the compound reactive only towards the unique microenvironment of the intended target's active site, preventing it from reacting with other proteins.

Fragment-Based Drug Discovery (FBDD) Approaches (Conceptual Application)

Fragment-Based Drug Discovery (FBDD) offers a powerful method for identifying novel drug leads. This approach involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Once identified, these fragments can be grown or linked together to create a more potent lead compound.

The this compound scaffold is well-suited for a conceptual FBDD approach. The scaffold can be deconstructed into its constituent fragments:

Fragment A: 4-bromoaniline (B143363) or a related bromophenyl fragment.

Fragment B: A small molecule containing a thioacetamide (B46855) or mercaptoacetic acid fragment.

In an FBDD campaign, these fragments would be screened independently. If both fragments show binding to adjacent sites on the target protein, they can be chemically linked to reconstruct the original scaffold or a novel, optimized version. Alternatively, if only one fragment binds (e.g., the 4-bromophenyl fragment), it can be "grown" by adding the sulfanylacetamide moiety piece by piece, with each addition guided by structural data to optimize interactions with the target.

Combinatorial Chemistry Libraries Based on the this compound Scaffold

Combinatorial chemistry enables the rapid synthesis of large, systematically organized collections of related compounds, known as libraries. A library based on the this compound scaffold can be used to efficiently explore the structure-activity relationships around the core molecule. By systematically varying substituents at key positions, researchers can quickly identify derivatives with improved properties.

A focused combinatorial library can be designed by introducing diversity at three main points on the scaffold:

| Point of Diversification | Variable Group (R) | Example Building Blocks for Synthesis |

| Aryl Ring | R¹ (substituents on the phenyl ring) | -H, -Cl, -F, -CH₃, -OCH₃, -CF₃ |

| Amide Linker | R² (substituents on the carbon between the amide and sulfur) | -H, -CH₃ |

| Sulfanyl Group | R³ (substituents on the sulfur atom) | -H (thiol), -CH₃ (thioether), -COCH₃ (thioester) |

The synthesis of such a library, often using automated or parallel synthesis techniques, allows for the high-throughput screening of hundreds or thousands of compounds. This accelerates the identification of derivatives with optimal potency, selectivity, and other drug-like properties.

Application of the this compound Scaffold in Chemical Biology

Beyond its role as a potential therapeutic agent, the this compound scaffold serves as a versatile tool in chemical biology for dissecting complex biological processes.

Chemical Probes: Derivatives of the scaffold can be converted into chemical probes to study the function and localization of specific proteins. By attaching a reporter tag, such as a fluorophore or biotin (B1667282), to a non-critical position on the molecule, researchers can visualize the target protein within cells or use the probe to isolate the protein and its binding partners from complex biological mixtures.

Activity-Based Protein Profiling (ABPP): The reactive sulfanyl group makes this scaffold particularly useful for ABPP. This technique employs reactive chemical probes to map the active state of enzymes directly in native biological systems. An this compound-based probe can be designed to form a covalent bond with the active site of a target enzyme, allowing for its selective labeling and identification. This approach is invaluable for discovering new drug targets and understanding disease-related changes in enzyme activity.

Future Perspectives and Emerging Research Avenues for N 4 Bromophenyl 2 Sulfanylacetamide

Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas

The initial discovery and characterization of N-(4-bromophenyl)-2-sulfanylacetamide may have focused on a specific biological target or therapeutic area. However, the unique structural features of this molecule suggest that its utility may extend far beyond its original scope. Future research will likely concentrate on identifying novel biological targets and, consequently, new therapeutic applications.

High-throughput screening (HTS) campaigns against diverse panels of receptors, enzymes, and other protein targets will be a cornerstone of this exploratory phase. By testing the compound against hundreds or even thousands of targets simultaneously, researchers can efficiently identify unexpected interactions that may lead to new therapeutic hypotheses. For instance, while initial studies might have investigated its potential as an antimicrobial or anticancer agent, HTS could reveal unforeseen activity against neurological or metabolic disease targets. researchgate.netnih.gov

Furthermore, phenotypic screening, where the compound is tested for its effects on whole cells or organisms without a preconceived target, offers a powerful, unbiased approach. This method can uncover novel mechanisms of action and identify therapeutic opportunities in complex diseases that are not well understood at a molecular level.

Table 1: Illustrative High-Throughput Screening Panel for this compound

| Target Class | Representative Targets | Potential Therapeutic Area |

| Kinases | EGFR, BRAF, VEGFR | Oncology |

| G-Protein Coupled Receptors (GPCRs) | Dopamine D2, Serotonin 5-HT2A | Neurology |

| Ion Channels | Sodium channels, Calcium channels | Cardiovascular, Neurology |

| Nuclear Receptors | Estrogen receptor, Androgen receptor | Oncology, Metabolic Disease |

| Enzymes | Cyclooxygenase (COX), Matrix metalloproteinases (MMPs) | Inflammation, Oncology |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. nih.govnih.govfrontiersin.org For this compound, these computational tools can be employed to accelerate the design and optimization of new, more potent, and selective analogs.

Predictive models, trained on vast datasets of chemical structures and their biological activities, can be used to forecast the properties of virtual derivatives of this compound. mdpi.com This in silico analysis allows for the rapid screening of millions of potential modifications, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov Generative AI models can even design entirely new molecules based on the core scaffold of this compound, optimized for specific interactions with a desired biological target. acs.org

Table 2: Application of AI/ML in the Optimization of this compound

| AI/ML Application | Description | Expected Outcome |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Develop models that correlate structural features with biological activity. | Predict the potency of new analogs. |

| De Novo Drug Design | Generate novel molecular structures with desired properties. | Discover new chemical entities with improved efficacy. |

| ADMET Prediction | Predict the absorption, distribution, metabolism, excretion, and toxicity of compounds. | Optimize the pharmacokinetic and safety profiles of drug candidates. |

| Target Prediction | Identify potential biological targets based on the compound's structure. | Propose new therapeutic indications. |

Advanced Biophysical Techniques for Interaction Analysis and Validation

A deep understanding of how this compound interacts with its biological targets is crucial for rational drug design. Advanced biophysical techniques provide detailed insights into the thermodynamics and kinetics of these interactions, validating target engagement and guiding further optimization efforts. worldscientific.comelsevierpure.com

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can precisely measure the binding affinity and kinetics of the compound to its target protein. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide atomic-level structural information of the compound-target complex, revealing the specific amino acid residues involved in the interaction. nih.gov This detailed molecular understanding is invaluable for designing derivatives with enhanced binding and selectivity.

Table 3: Advanced Biophysical Techniques for Studying this compound Interactions

| Technique | Information Gained | Application in Drug Discovery |

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association and dissociation rates (ka, kd) | Hit validation, lead optimization |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Thermodynamic characterization of binding |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D structure of protein-ligand complexes, binding site mapping | Structure-based drug design |

| X-ray Crystallography | High-resolution 3D structure of protein-ligand complexes | Detailed interaction analysis |

| Differential Scanning Fluorimetry (DSF) | Protein thermal stability upon ligand binding | High-throughput screening, hit validation |

Development of Chemical Probes and Biosensors Utilizing the this compound Structure

The this compound scaffold can serve as a valuable starting point for the development of chemical probes and biosensors. mskcc.orgnih.gov These tools are essential for studying the biological function of the compound's targets in their native cellular environment.

By attaching fluorescent dyes, biotin (B1667282) tags, or photo-crosslinking groups to the core molecule, researchers can create probes that allow for the visualization of target localization within cells, the identification of binding partners, and the quantification of target engagement. mskcc.org Such probes are instrumental in elucidating the mechanism of action of this compound and validating its therapeutic potential. Furthermore, the development of radiolabeled versions of this compound could enable non-invasive imaging techniques like Positron Emission Tomography (PET) to monitor target expression in vivo. nih.govresearchgate.net

Collaborative Research Frameworks and Translational Academic Initiatives

The journey of a promising compound from the laboratory to the clinic is often long and complex, requiring a multidisciplinary and collaborative effort. nih.govcancer.gov Future progress with this compound will likely be accelerated through collaborative research frameworks and translational academic initiatives.

Public-private partnerships can bring together the innovative research of academic labs with the drug development expertise and resources of pharmaceutical companies. nih.govpfizer.com These collaborations can facilitate access to specialized screening libraries, advanced analytical technologies, and clinical trial infrastructure. beactica.com Open innovation models, where data and research findings are shared more freely among the scientific community, can also spur new discoveries and prevent the duplication of efforts. pfizer.com Initiatives like the National Center for Advancing Translational Sciences (NCATS) aim to bridge the gap between basic research and clinical application, providing a potential pathway for compounds like this compound to reach patients in need. nih.gov

Q & A

Q. How can researchers optimize the synthesis of N-(4-bromophenyl)-2-sulfanylacetamide to ensure high yield and purity?

- Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the coupling of 4-bromoaniline with thioacetic acid derivatives. Key parameters include:

- Temperature control (e.g., maintaining 0–5°C during thiourea formation to prevent side reactions) .

- Solvent selection (polar aprotic solvents like DMF enhance reaction efficiency) .

- Purification techniques (column chromatography with silica gel and gradient elution using ethyl acetate/hexane mixtures) .

- Post-synthesis characterization via HPLC or TLC to confirm purity (>95%) .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer:

- NMR spectroscopy :

- ¹H NMR identifies protons on the bromophenyl ring (δ 7.4–7.6 ppm) and the sulfanylacetamide moiety (δ 3.2–3.5 ppm) .

- ¹³C NMR confirms carbonyl (C=O) at ~170 ppm and aromatic carbons .

- IR spectroscopy :

- Peaks at ~3250 cm⁻¹ (N–H stretch) and ~1650 cm⁻¹ (C=O stretch) validate the acetamide group .

- Mass spectrometry (HRMS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 285.1) .

Q. How can researchers assess the compound's preliminary biological activity, such as antimicrobial or anticancer potential?

- Methodological Answer:

- In vitro assays :

- Anticancer : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Antimicrobial : Disk diffusion assays against E. coli or S. aureus to measure inhibition zones .

- Dose-response curves and positive controls (e.g., cisplatin for cytotoxicity) ensure reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer:

- Meta-analysis of literature to identify variables such as:

- Cell line specificity (e.g., varying sensitivity between epithelial vs. hematopoietic cells) .

- Solubility differences (DMSO vs. aqueous buffers altering bioavailability) .

- Structure-activity relationship (SAR) studies to isolate the role of the bromophenyl group vs. sulfanyl moiety .

- Reproducibility protocols : Standardize assay conditions (e.g., incubation time, passage number) .

Q. How can X-ray crystallography and computational modeling elucidate the compound's binding interactions with biological targets?

- Methodological Answer:

- X-ray crystallography :

- Single-crystal growth via vapor diffusion (e.g., using acetonitrile/water) .

- SHELX software for structure refinement (R-factor < 0.05) .

- In silico docking (AutoDock Vina) to predict binding affinity with enzymes like HDAC or kinases .

- Molecular dynamics simulations (GROMACS) to study ligand-protein stability over 100 ns .

Q. What experimental designs are critical for evaluating the compound's thermal stability and degradation pathways?

- Methodological Answer:

- Thermogravimetric analysis (TGA) : Heating at 10°C/min under nitrogen to identify decomposition points .

- Differential scanning calorimetry (DSC) : Detect phase transitions (e.g., melting at ~180°C) .

- LC-MS/MS to characterize degradation products (e.g., debromination or sulfide oxidation) .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting crystallographic data for this compound?

- Methodological Answer:

- Compare ORTEP diagrams (WinGX software) to identify discrepancies in bond angles or torsional strain .

- Validate hydrogen bonding patterns (e.g., N–H···O interactions) using Mercury visualization tools .

- Cross-reference with Cambridge Structural Database (CSD) entries for similar acetamide derivatives .

Q. What statistical approaches are recommended for interpreting dose-response data in cytotoxicity studies?

- Methodological Answer:

- Non-linear regression (GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .

- ANOVA with post-hoc tests (e.g., Tukey’s) to compare efficacy across multiple concentrations .

- Principal component analysis (PCA) to correlate structural features with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.